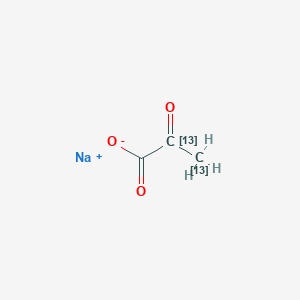

sodium;2-oxo(2,3-13C2)propanoate

Description

Sodium 2-oxo(2,3-¹³C₂)propanoate (CAS: 87976-70-3), also known as sodium pyruvate-2,3-¹³C₂, is a stable isotope-labeled sodium salt of pyruvic acid. Its molecular formula is C³CH₃NaO₃, with ¹³C isotopes incorporated at the C2 and C3 positions of the pyruvate backbone . This compound is critical in metabolic tracer studies, particularly for elucidating glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis pathways. Its high isotopic purity (>99%) and thermal stability (melting point >300°C) make it suitable for nuclear magnetic resonance (NMR) and mass spectrometry (MS)-based flux analysis . Applications include tracking carbon flux in bacterial and mammalian systems, as demonstrated in Listeria monocytogenes metabolism and mitochondrial oxidative studies .

Properties

IUPAC Name |

sodium;2-oxo(2,3-13C2)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Reaction Design

The chemical synthesis of sodium pyruvate-2,3-¹³C₂ begins with isotopically enriched precursors to ensure dual ¹³C labeling. A validated route involves ethyl bromo-[¹³C₂]acetate and potassium [¹³C]cyanide (K¹³CN) as primary precursors. The reaction proceeds via nucleophilic substitution to form ethyl 2-cyano-[2,3-¹³C₂]acetate, followed by hydrolysis and decarboxylation to yield labeled pyruvate.

Key Reaction Steps:

-

Nucleophilic Cyanidation :

Ethyl bromo-[¹³C₂]acetate reacts with K¹³CN in anhydrous ethanol under reflux (78°C, 12 hours) to form ethyl 2-cyano-[2,3-¹³C₂]acetate. -

Acid Hydrolysis and Lactonization :

The cyano intermediate is hydrolyzed with concentrated HCl (6 M, 100°C, 6 hours) to form 3-hydroxy-[2,3-¹³C₂]propionic acid lactone. Subsequent oxidation with PtO₂/H₂O₂ (pH 4.5, 60°C) generates pyruvic acid-2,3-¹³C₂. -

Neutralization to Sodium Salt :

Pyruvic acid is neutralized with NaOH (1 M, 0°C) to pH 7.0–7.5, followed by lyophilization to obtain the sodium salt. Isotopic purity exceeds 99 atom% ¹³C (validated by ¹³C NMR).

Optimization Challenges

-

Isotopic Dilution : Trace unlabeled CO₂ during hydrolysis reduces ¹³C incorporation. Strict anaerobic conditions and degassed solvents mitigate this.

-

Byproduct Formation : Over-oxidation to acetate occurs if reaction pH exceeds 5.0. Controlled H₂O₂ addition (0.5 equiv.) minimizes side reactions.

Biosynthetic Production via Cell-Free Protein Synthesis (CFPS)

Enzymatic Labeling Strategy

Cell-free systems enable efficient ¹³C incorporation using labeled carbon sources. In a validated protocol, 3-¹³C-pyruvate is generated from [U-¹³C₆]glucose via glycolysis in Escherichia coli lysates. The dual-labeling (C2 and C3) is achieved by coupling with ¹³C-bicarbonate fixation through pyruvate carboxylase:

Subsequent decarboxylation by oxaloacetate decarboxylase yields pyruvate-2,3-¹³C₂.

Process Parameters

-

Labeling Efficiency : 70–80% dual ¹³C incorporation at 10 mM glucose concentration.

-

Cost Analysis : CFPS reduces precursor costs by 40% compared to chemical synthesis but requires specialized equipment for lysate preparation.

Industrial-Scale Fermentation

Microbial Fermentation

Industrial production employs engineered Saccharomyces cerevisiae strains fed with [U-¹³C₆]glucose. Pyruvate dehydrogenase channels glucose-derived carbons into pyruvate-2,3-¹³C₂ via glycolysis. Key parameters:

Downstream Processing

-

Ion-Exchange Chromatography : Crude fermentation broth is passed through Dowex 50WX4 (Na⁺ form) to isolate pyruvate.

-

Crystallization : Ethanol precipitation (4:1 v/v) yields 98% pure sodium pyruvate-2,3-¹³C₂.

Analytical Verification

Nuclear Magnetic Resonance (NMR)

¹³C NMR (100 MHz, D₂O) of sodium pyruvate-2,3-¹³C₂ shows two distinct signals:

Chemical Reactions Analysis

Types of Reactions

Sodium;2-oxo(2,3-13C2)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form lactic acid.

Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products

Oxidation: Acetic acid and carbon dioxide.

Reduction: Lactic acid.

Substitution: Various substituted pyruvates depending on the nucleophile used.

Scientific Research Applications

Sodium;2-oxo(2,3-13C2)propanoate is widely used in scientific research due to its role in metabolic pathways and its isotopic labeling, which allows for detailed studies of metabolic processes. Some applications include:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Used in studies of cellular metabolism and energy production.

Medicine: Used in metabolic studies and as a supplement in cell culture media to enhance cell growth and viability.

Industry: Used in the production of various chemicals and as a food additive.

Mechanism of Action

Sodium;2-oxo(2,3-13C2)propanoate exerts its effects primarily through its role in the glycolytic pathway. It is converted to acetyl-CoA, which enters the citric acid cycle, leading to the production of ATP, the primary energy currency of the cell. The isotopic labeling allows for the tracking of carbon atoms through metabolic pathways, providing insights into the mechanisms of energy production and metabolic regulation .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The table below compares sodium 2-oxo(2,3-¹³C₂)propanoate with other ¹³C-labeled sodium salts and amino acids used in metabolic research:

Metabolic Pathway Specificity

- Sodium pyruvate-2,3-¹³C₂: Primarily tracks glycolysis and TCA cycle intermediates. In L. monocytogenes, it generates labeled alanine, serine, and glutamate, distinguishing host vs. bacterial metabolic contributions .

- L-Phenylalanine-2,3-¹³C₂: Focuses on aromatic amino acid metabolism and protein synthesis pathways, unlike pyruvate’s role in central carbon metabolism .

Enzymatic Activity Detection

- Sodium pyruvate-2,3-¹³C₂ detects low-level pyruvate carboxylase activity in fasted animals, evidenced by minor [2,3-¹³C₂]glutamate enrichment despite negligible aspartate labeling .

- In contrast, Sodium L-lactate-3-¹³C is less effective in probing carboxylase activity due to its entry point into metabolism via lactate dehydrogenase .

Isotopic Purity and Experimental Accuracy

Bacterial Metabolism Studies

In L. monocytogenes, sodium pyruvate-2,3-¹³C₂ revealed host-derived glycerol utilization, as labeled pyruvate was converted to glycerol and subsequently to amino acids (e.g., alanine, serine) within intracellular bacteria . This contrasts with Sodium L-lactate-3-¹³C, which primarily labels lactate-derived metabolites in mammalian cells .

Mitochondrial Oxidant Studies

Sodium pyruvate-2,3-¹³C₂ demonstrated the role of mitochondrial oxidants in regulating cellular metabolism, with labeled glutamate serving as a marker for TCA cycle activity . Similar studies using Sodium L-lactate-3-¹³C focused on fructose-induced antioxidant deactivation, highlighting pathway-specific utility .

Enzyme Kinetics

Pyruvate carboxylase activity in fed vs. fasted animals was quantified using sodium pyruvate-2,3-¹³C₂, showing minimal activity in fed states and trace activity in fasting . No analogous applications are reported for Glyphosine or L-phenylalanine derivatives.

Q & A

Q. What is the significance of 13C isotopic labeling at the 2,3-positions in sodium 2-oxopropanoate for metabolic studies?

The 13C labeling at the 2,3-positions enables precise tracking of carbon flux in metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. This isotopic enrichment allows researchers to use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to trace labeled carbons in downstream metabolites (e.g., lactate, acetyl-CoA) . For example, 13C-NMR can resolve isotopic incorporation in cellular extracts, as demonstrated in studies using sodium 2,2,3,3-d4-(trimethylsilyl)propanoate as a reference for 13C-NMR analysis .

Q. How is sodium 2-oxo(2,3-13C2)propanoate synthesized, and what purity standards are required for experimental use?

The compound is synthesized by isotopic enrichment of pyruvate precursors, typically via enzymatic or chemical methods. A common route involves carboxylation of 13C-labeled acetyl-CoA. For research use, purity ≥98% is recommended, with verification by HPLC or NMR to confirm isotopic enrichment and absence of unlabeled contaminants. Suppliers like Toronto Research Chemicals provide ACS reagent-grade material with validated isotopic positions (e.g., CAS 89196-78-1) .

Q. What analytical techniques are most effective for characterizing 13C-labeled sodium 2-oxopropanoate?

- 13C-NMR : Directly confirms isotopic labeling at specific positions (e.g., 109–112 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 112.005 g/mol for C3H3NaO3 with 13C2 labeling) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How do isotopic dilution effects impact metabolic flux analysis when using sodium 2-oxo(2,3-13C2)propanoate in cell cultures?

Isotopic dilution occurs when unlabeled intracellular metabolites dilute the 13C signal, leading to underestimation of flux rates. To mitigate this, researchers should:

Q. What experimental controls are critical when studying the antioxidant properties of sodium 2-oxopropanoate-13C2 in ROS scavenging assays?

- Negative Controls : Use unlabeled sodium pyruvate to distinguish isotopic effects from inherent chemical activity.

- Positive Controls : Include known ROS scavengers (e.g., N-acetylcysteine) to benchmark efficacy.

- Interference Checks : Confirm that 13C labeling does not alter UV/Vis absorption profiles in spectrophotometric assays (e.g., DCFH-DA probe for ROS) .

Q. How can contradictory data on sodium 2-oxopropanoate’s role in mitochondrial metabolism be resolved?

Discrepancies in studies (e.g., pro- vs. anti-apoptotic effects) may arise from:

- Cell-Type Specificity : Test the compound in multiple cell lines (e.g., HeLa vs. primary hepatocytes).

- Oxygen Tension : Conduct experiments under normoxic and hypoxic conditions, as pyruvate metabolism shifts under low oxygen .

- Dose-Dependency : Perform dose-response curves (0.1–20 mM) to identify thresholds for metabolic effects .

Q. What are the best practices for handling and storing 13C-labeled sodium 2-oxopropanoate to ensure stability?

- Storage : Keep at +4°C in desiccated, airtight containers to prevent hygroscopic degradation .

- Reconstitution : Use deuterated solvents (e.g., D2O) for NMR studies to avoid proton interference .

- Freeze-Thaw Cycles : Limit to ≤3 cycles; aliquot solutions to avoid repeated freezing .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Sodium 2-Oxo(2,3-13C2)propanoate

Q. Table 2. Comparison of Analytical Techniques for Isotopic Verification

| Technique | Sensitivity | Resolution | Sample Prep Time | Cost |

|---|---|---|---|---|

| 13C-NMR | Moderate | High | 2–4 hours | $$$ |

|

| HRMS | High | Very High | 1–2 hours |

| FT-IR | Low | Moderate | 30 minutes | $ | --- #### **References** - **Primary Synthesis & Applications**: <span data-key="42" class="reference-num" data-pages="undefined">17</span><span data-key="43" class="reference-num" data-pages="undefined">19</span> - **Analytical Methods**: <span data-key="44" class="reference-num" data-pages="undefined">17</span><span data-key="45" class="reference-num" data-pages="undefined">19</span><span data-key="46" class="reference-num" data-pages="undefined">20</span> - **Metabolic Studies**: <span data-key="47" class="reference-num" data-pages="undefined">19</span><span data-key="48" class="reference-num" data-pages="undefined">20</span> This FAQ integrates technical depth with methodological rigor, addressing both foundational and advanced research challenges while adhering to academic standards.Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.